molecular formula C17H12N4O5S B2910821 2-nitro-N-(5-(3-nitrobenzyl)thiazol-2-yl)benzamide CAS No. 327078-02-4

2-nitro-N-(5-(3-nitrobenzyl)thiazol-2-yl)benzamide

Cat. No.: B2910821
CAS No.: 327078-02-4
M. Wt: 384.37
InChI Key: FBGUUPVXADAEAB-UHFFFAOYSA-N
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Description

2-nitro-N-(5-(3-nitrobenzyl)thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of nitro groups and a benzamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(5-(3-nitrobenzyl)thiazol-2-yl)benzamide typically involves the reaction of 2-aminothiazole with 3-nitrobenzyl bromide under basic conditions to form the intermediate 5-(3-nitrobenzyl)thiazol-2-amine. This intermediate is then reacted with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include solvents like dichloromethane or chloroform and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(5-(3-nitrobenzyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the C-2 position, due to the electron-withdrawing nature of the nitro groups.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under strong oxidizing conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Solvents: Dichloromethane, chloroform, ethanol.

Major Products Formed

    Reduction: Formation of 2-amino-N-(5-(3-aminobenzyl)thiazol-2-yl)benzamide.

    Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

2-nitro-N-(5-(3-nitrobenzyl)thiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential antimicrobial and antifungal properties due to the presence of the thiazole ring.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-nitro-N-(5-(3-nitrobenzyl)thiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity. For example, it may inhibit enzymes involved in the inflammatory response or cell proliferation.

    Pathways Involved: The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N-(5-(3-nitrobenzyl)-1,3-thiazol-2-yl)benzamide
  • 3-nitro-N-(4-(3-nitrophenyl)-thiazol-2-yl)-benzamide
  • 2-methyl-3-nitro-N-(1,3-thiazol-2-yl)benzamide

Uniqueness

2-nitro-N-(5-(3-nitrobenzyl)thiazol-2-yl)benzamide is unique due to the specific arrangement of nitro groups and the benzamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-nitro-N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O5S/c22-16(14-6-1-2-7-15(14)21(25)26)19-17-18-10-13(27-17)9-11-4-3-5-12(8-11)20(23)24/h1-8,10H,9H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGUUPVXADAEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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